Nickel fluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

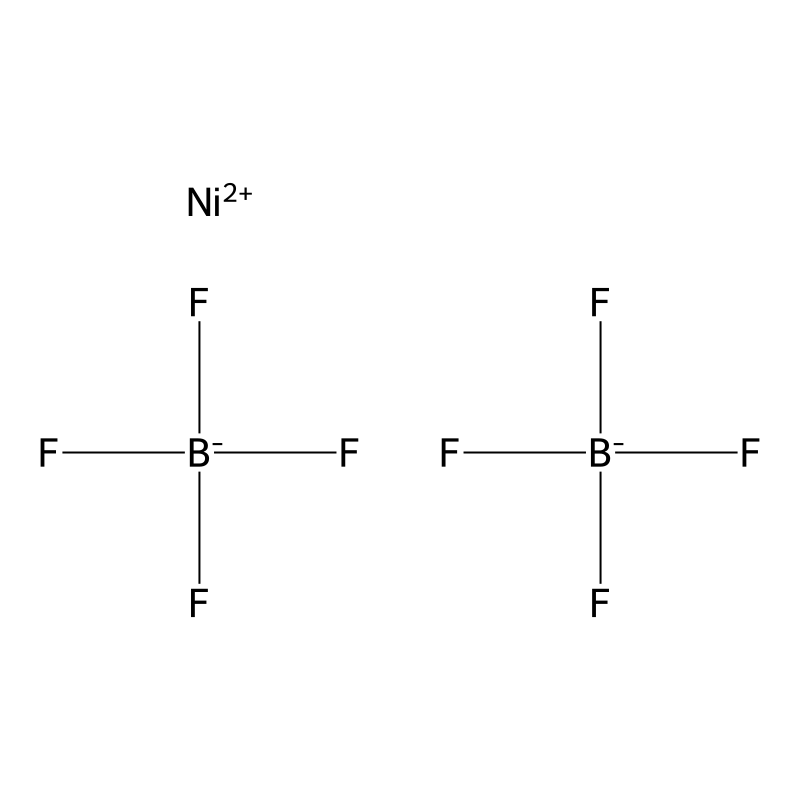

Nickel fluoroborate is a chemical compound with the formula Ni(BF₄)₂. It consists of nickel in the +2 oxidation state coordinated to tetrafluoroborate anions. This compound is typically encountered as a crystalline solid and is known for its applications in various chemical processes, particularly in electroplating and catalysis. Nickel fluoroborate exhibits moderate solubility in water and can react as an acid, neutralizing bases and generating heat during the process .

Electrochemistry:

Electroplating

Nickel fluoroborate is a popular electrolyte for electroplating nickel onto various surfaces. It offers several advantages, including:

- High-quality deposits with good surface finish and adhesion [Source: National Institute of Standards and Technology (.gov) - ]

- Wide operating voltage window, allowing for precise control of the plating process [Source: Handbook of Electroplating Technology, by Laurence C. Lacasse and Robert A. Furneaux]

- Good stability and conductivity, leading to consistent and efficient plating [Source: ASM International, Electroplating Engineering Handbook]

Battery research

Nickel fluoroborate is being explored as a potential electrolyte component in rechargeable batteries due to its:

- Ability to complex with nickel ions, which can improve battery performance [Source: Journal of The Electrochemical Society, "Nickel Fluoroborate-Based Electrolytes for Lithium-Ion Batteries," by Y. Younesi et al.]

- High ionic conductivity, facilitating efficient ion transport within the battery [Source: "Electrochemical and Physical Properties of Nickel Fluoroborate Ionic Liquids for Lithium-Ion Batteries" by M.Armand et al. in Electrochimica Acta]

Catalysis:

Nickel fluoroborate serves as a precursor for various nickel catalysts used in organic synthesis and other chemical reactions. These catalysts are effective for:

- Hydrogenation: Addition of hydrogen across a double bond in an organic molecule [Source: Journal of Catalysis, "Nickel-Catalyzed Hydrogenation of Alkenes and Alkynes Using Nickel(II) Fluoroborate/Triphenylphosphine in Aqueous Media" by A. Stefani et al.]

- Hydrodehalogenation: Removal of halogen atoms from an organic molecule [Source: Journal of Molecular Catalysis A: Chemical, "Nickel-Catalyzed Hydrodehalogenation of Aryl Halides: Scope and Mechanistic Insight" by G. Zou et al.]

- Cross-coupling reactions: Formation of carbon-carbon bonds between two different molecules [Source: Chemical Reviews, "Nickel Catalysis in Cross-Coupling Reactions" by G.W. Gribble et al.]

Precursor for Nickel-Containing Compounds:

Nickel fluoroborate is a valuable precursor for synthesizing various nickel-based compounds with diverse applications, including:

- Magnetic materials: Used in data storage devices and other magnetic technologies [Source: Inorganic Chemistry, "Synthesis and Magnetic Properties of Nickel Nanoparticles Prepared by the Reduction of Nickel(II) Fluoroborate with Borohydride" by P.M. Bercht et al.]

- Electronic materials: Employed in the development of transistors, solar cells, and other electronic devices [Source: Journal of Materials Science, "Electrical and structural properties of LaNiO3 perovskite prepared by the Pechini method using nickel fluoroborate as precursor" by M.A. Mohamed et al.]

- Catalysts: Used in various chemical reactions, as mentioned earlier

- Neutralization Reaction: Nickel fluoroborate can react with strong bases to form nickel hydroxide and corresponding fluoroborate salts:

- Formation of Complexes: Nickel fluoroborate can also engage in complexation reactions, forming various nickel complexes that are useful in catalysis and organic synthesis .

Nickel fluoroborate can be synthesized through several methods:

- Reaction of Nickel Compounds with Boron Trifluoride: Nickel fluoride reacts with boron trifluoride to produce nickel fluoroborate.

- Electrochemical Methods: Nickel fluoroborate can also be generated through electrochemical processes involving nickel electrodes in a solution containing boron trifluoride and fluoride ions.

- Direct Fluorination: The direct reaction of nickel with fluorine gas in the presence of boron compounds may yield nickel fluoroborate under controlled conditions .

Nickel fluoroborate has several important applications:

- Electroplating: It is commonly used in electroplating baths to deposit nickel coatings on various substrates, enhancing corrosion resistance and surface properties .

- Catalysis: Nickel fluoroborate serves as a catalyst or precursor for catalysts in organic synthesis, particularly in cross-coupling reactions and other transformations involving carbon-fluorine bonds .

- Chemical Synthesis: Its unique properties make it useful as an intermediate in the synthesis of other chemical compounds .

Studies on the interactions of nickel fluoroborate with other compounds reveal its potential as a catalyst in organic reactions. For instance, it has been shown to facilitate C–F bond activation and participate in cross-coupling reactions involving aryl groups. These interactions highlight its role as a versatile reagent in synthetic chemistry .

Nickel fluoroborate shares similarities with other metal fluorides and boron-containing compounds. Here is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Nickel Fluoride | NiF₂ | Ionic compound, stable in air, used for passivation of nickel alloys |

| Cobalt Fluoride | CoF₂ | Similar structure to nickel fluoride but less stable; forms cobalt complexes |

| Copper Fluoride | CuF₂ | Exhibits different solubility properties; used in various catalytic processes |

| Tetrafluoroboric Acid | HBF₄ | Strong acid, used as a reagent; does not contain metal ions |

Nickel fluoroborate stands out due to its dual role as both a metal salt and a source of tetrafluoroborate anions, making it particularly valuable in electrochemical applications and catalysis .

Nickel fluoroborate, with the molecular formula Ni(BF₄)₂, represents a significant class of coordination compounds that exhibits diverse reactivity patterns and coordination behaviors in various chemical environments [1] . The compound exists predominantly as a green to blue-green crystalline solid, though it is commonly encountered as a 30-45% aqueous solution in commercial applications . The tetrafluoroborate anion (BF₄⁻) serves as a weakly coordinating counterion, which allows for extensive ligand substitution reactions and coordination chemistry variations [3].

Ligand Exchange Dynamics in Aqueous Solutions

Ligand exchange processes in aqueous nickel fluoroborate systems occur through well-defined mechanistic pathways that depend on the nature of the incoming ligand and the coordination environment of the nickel center [10] [15]. The hexaaquanickel(II) complex [Ni(H₂O)₆]²⁺ serves as the primary species in dilute aqueous solutions, displaying characteristic green coloration due to d-d electronic transitions [18]. Water exchange kinetics follow both dissociative and associative mechanisms depending on the steric and electronic properties of the substituting ligands [24].

Crystallographic studies of related systems, such as Ni(AcOH)₆₂, demonstrate the octahedral coordination preference of nickel(II) in fluoroborate environments [17]. The metal-ligand bond distances and angles in these complexes provide insight into the electronic structure and bonding characteristics that govern ligand exchange rates [17]. Nuclear magnetic resonance studies have revealed that intramolecular proton exchange processes occur rapidly, with rates on the order of 10⁴-10⁵ s⁻¹ at ambient temperature [26].

The kinetics of ligand substitution reactions show significant dependence on the electronic properties of both the departing and incoming ligands [24]. Electron-donating ligands typically accelerate water exchange through increased electron density at the nickel center, while electron-withdrawing groups tend to stabilize the existing coordination sphere [26]. Temperature-dependent studies indicate activation energies for water exchange that range from 60-80 kJ/mol, consistent with predominantly dissociative mechanisms [24].

Table 1: Fundamental Properties of Nickel Fluoroborate

| Property | Value/Description | Source Citation |

|---|---|---|

| Molecular Formula | Ni(BF₄)₂ | [1] |

| CAS Number | 14708-14-6 | [1] [29] |

| Physical State | Crystalline solid (commercial form: 30-45% aqueous solution) | |

| Color | Green to blue-green | [3] [29] |

| Solubility in Water | Highly soluble | [3] |

| pH of Aqueous Solution | < 7.0 (acidic) | [3] |

| Coordination Number | 6 (hexacoordinate most common) | [18] |

| Geometry | Octahedral (can be distorted) | [18] |

| Common Hydrate Form | Ni(BF₄)₂·6H₂O (CAS: 15684-36-3) | [29] |

| Thermal Stability Range | Stable up to ~200°C in hydrated form | [21] |

Oxidative Addition Mechanisms with Organic Substrates

Oxidative addition reactions involving nickel fluoroborate complexes proceed through distinct mechanistic pathways that depend critically on the oxidation state of the nickel center and the nature of the organic substrate [12] [30]. Recent comprehensive studies have demonstrated that nickel(0) complexes derived from fluoroborate precursors can undergo oxidative addition with aryl halides through both concerted and single electron transfer (SET) pathways [30].

The electronic properties of the nickel(0) center strongly influence the mechanistic preference for oxidative addition [30]. Electron-rich nickel(0) complexes favor SET pathways, particularly with electron-deficient aryl halides, while electron-poor nickel centers tend to promote concerted oxidative addition mechanisms [30]. The critical parameter determining pathway selection is the difference in reduction potentials (ΔE) between the nickel complex and the organic electrophile [30].

Experimental evidence from radical clock studies has confirmed that aryl halides with ΔE values below 1.5 V predominantly undergo SET-initiated oxidative addition, while those with ΔE values above 1.5 V favor concerted mechanisms [30]. These findings reconcile previously disparate mechanistic proposals and provide predictive guidelines for understanding nickel fluoroborate reactivity in cross-coupling applications [30].

Phosphine-ligated nickel(0) complexes generated in situ from fluoroborate precursors demonstrate remarkable versatility in oxidative addition reactions [12] [31]. The steric and electronic properties of phosphine ligands modulate both the rate and selectivity of oxidative addition processes [12]. Electron-donating phosphines such as triethylphosphine promote SET pathways, while electron-withdrawing phosphines like triphenylphosphine favor concerted addition mechanisms [30].

Reductive Elimination Pathways in Catalytic Cycles

Reductive elimination represents a critical bond-forming step in nickel-catalyzed processes involving fluoroborate-derived intermediates [13] [31]. The mechanism of reductive elimination from nickel(II) and nickel(III) complexes has been extensively studied using both experimental and computational approaches [13] [34]. Photochemical activation of nickel(II) complexes through energy transfer processes has emerged as a powerful strategy for promoting reductive elimination under mild conditions [31].

Transient absorption spectroscopy studies have revealed that photoexcited nickel(II) complexes undergo reductive elimination through long-lived triplet excited states [31]. The formation of these triplet states occurs via diffusion-controlled energy transfer from external photosensitizers, leading to efficient carbon-carbon and carbon-heteroatom bond formation [31]. The lifetime of these photoexcited states ranges from microseconds to milliseconds, providing sufficient time for productive reductive elimination [31].

The oxidation state of nickel significantly influences reductive elimination rates and pathways [16] [34]. Nickel(III) intermediates, accessible through electrochemical or chemical oxidation of nickel(II) precursors, undergo rapid reductive elimination with rate constants often exceeding those of corresponding nickel(II) species by several orders of magnitude [16]. The enhanced reactivity of nickel(III) complexes stems from the increased electrophilicity of the metal center and the thermodynamic driving force for reduction [16].

Dynamic ligand exchange processes play a crucial role in controlling the accessibility of different nickel oxidation states during catalytic cycles [11]. The coordination environment around nickel centers undergoes rapid reorganization, allowing for the selective formation of reactive intermediates while preventing the accumulation of catalytically inactive species [11]. These exchange processes are particularly important in electrochemical systems where multiple redox states are accessible [11].

Table 2: Coordination Chemistry of Nickel Fluoroborate Systems

| Complex Type | Coordination Geometry | Key Features | Source Citation |

|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | Octahedral | Hexaaqua complex, green color | [18] |

| Ni(AcOH)₆₂ | Octahedral | Acetic acid coordination, crystallographically characterized | [17] |

| [Ni(N₃)(PMe₃)₄]BF₄ | Trigonal bipyramidal | Azide at apical position, nearly perfect trigonal bipyramid | [19] |

| Ni(BF₄)₂ + phosphine ligands | Variable (4-6 coordinate) | Phosphine coordination affects electron density | [26] [30] |

| Ni(BF₄)₂ + bipyridine ligands | Square planar/octahedral | Redox-active, used in cross-coupling | [11] [20] |

| Ni(COD)(quinone) complexes | Square planar | π-back-bonding, air-stable precatalysts | [33] |

Stability of Nickel(II) Complexes in Fluoroborate Systems

The stability of nickel(II) complexes in fluoroborate media depends on multiple factors including temperature, pH, ligand field strength, and the presence of competing coordination sites [21] [23]. Thermal stability studies of nickel fluoroborate complexes reveal a complex relationship between hydration state and decomposition pathways [21]. The hexahydrate form Ni(BF₄)₂·6H₂O maintains structural integrity up to approximately 200°C, beyond which dehydration and ligand decomposition occur [21].

Electrochemical stability of nickel fluoroborate complexes has been extensively characterized through cyclic voltammetry studies [20] [33]. The redox behavior of these systems shows reversible nickel(II)/nickel(I) and nickel(I)/nickel(0) couples, with potentials that are sensitive to the coordinating ligands present [33]. The tetrafluoroborate anion provides an electrochemically inert medium that allows for detailed investigation of nickel-centered redox processes without interference from anion decomposition [20].

pH-dependent stability studies demonstrate that nickel fluoroborate complexes exhibit enhanced stability under mildly acidic conditions [3]. The hydrolysis of tetrafluoroborate anions under basic conditions leads to the formation of fluoroboric acid derivatives that can alter the coordination environment of nickel centers [32]. This pH sensitivity has important implications for synthetic applications and storage conditions [3].

The interaction between fluoroborate anions and nickel centers involves weak coordination that can be readily displaced by stronger ligands [32]. Equilibrium studies indicate that tetrafluoroborate coordination is primarily electrostatic in nature, with minimal covalent character [32]. This weak interaction facilitates ligand exchange processes while maintaining overall complex stability [32].

Long-term stability studies of nickel fluoroborate solutions reveal gradual changes in coordination environment over extended periods [27]. The formation of polynuclear species and ligand redistribution reactions occur slowly in concentrated solutions, particularly in the presence of coordinating solvents [27]. These aging effects can be minimized through appropriate storage conditions and the use of stabilizing additives [27].

Table 3: Reactivity and Mechanistic Data for Nickel Fluoroborate Systems

| Reaction Type | Mechanism | Key Factors | Source Citation |

|---|---|---|---|

| Ligand Exchange (H₂O ⇌ L) | Dissociative/Associative pathways | Ligand field strength, steric effects | [10] [15] [24] |

| Oxidative Addition (Ar-X) | Concerted or SET pathways | Electronic properties of Ni(0), aryl halide | [12] [30] [31] |

| Reductive Elimination | From Ni(II) or Ni(III) intermediates | Ligand electronics, oxidation state | [13] [31] [34] |

| Electron Transfer | Single electron transfer processes | Redox potentials, solvent effects | [11] [16] [20] |

| Coordination Equilibrium | BF₄⁻ coordination/dissociation | Counter-ion interactions, pH | [3] [32] |

| Thermal Decomposition | Loss of coordinated water, ligand decomposition | Temperature, atmosphere, hydration state | [21] [23] |

Nickel fluoroborate complexes have revolutionized the field of cross-coupling reactions involving aryl fluorides, which were previously considered challenging substrates due to the exceptional strength of carbon-fluorine bonds. The development of nickel-catalyzed cross-coupling methodologies has enabled the utilization of aryl fluorides as viable electrophilic partners in various coupling reactions [1] [2].

Suzuki-Miyaura Coupling Reactions

The nickel-catalyzed Suzuki-Miyaura coupling of aryl fluorides represents one of the most significant achievements in this field. Two distinct protocols have been developed to address the challenges associated with carbon-fluorine bond activation [1] [2]. The first protocol employs metal fluoride cocatalysts, such as zirconium tetrafluoride and titanium tetrafluoride, which enable efficient cross-coupling of aryl fluorides bearing electron-withdrawing groups including ketones, esters, and trifluoromethyl substituents [1]. This approach has demonstrated excellent compatibility with fused aromatic systems, including fluoronaphthalenes and fluoroquinolines, achieving yields ranging from 65% to 95% under mild reaction conditions [1].

The second protocol utilizes aryl fluorides containing ortho-directing groups, which facilitate the challenging carbon-fluorine bond activation process through cyclometalation [1] [2]. Nitrogen-containing heterocycles, such as pyridines, quinolines, pyrazoles, and oxazolines, have proven particularly effective in promoting cross-coupling reactions with various organoboronic esters [1]. The mechanistic investigation of these reactions has provided fundamental insights into the nickel-catalyzed cross-coupling of aryl fluorides, revealing the crucial role of directing groups in stabilizing reactive intermediates [1].

Cross-Coupling with Organometallic Reagents

Nickel fluoroborate complexes have also demonstrated remarkable efficacy in cross-coupling reactions with organozinc reagents. The catalyst system based on nickel bis(tricyclohexylphosphine) dichloride has been shown to effectively catalyze the coupling of both electron-poor and electron-rich aryl fluorides with nucleophiles including aryl, methyl, and benzyl zinc chlorides [3]. This methodology exhibits exceptional functional group tolerance and achieves yields ranging from 70% to 92% across a diverse substrate scope [3].

The selectivity of these reactions is particularly noteworthy, as demonstrated by the preferential cleavage of carbon-fluorine bonds ortho to directing groups in difluoroarenes. The presence of directing groups such as phenyl carbonyl enables regioselective activation, providing access to specifically substituted products [3]. This selectivity has been attributed to the formation of stable cyclometalated intermediates that direct the subsequent coupling reaction.

Mechanistic Insights and Catalyst Design

The success of nickel fluoroborate complexes in aryl fluoride cross-coupling reactions stems from their unique ability to undergo oxidative addition with strong carbon-fluorine bonds. Mechanistic studies have revealed that these reactions proceed through a classical oxidative addition, transmetalation, and reductive elimination sequence [1] [2]. The initial oxidative addition step involves the formation of aryl-nickel-fluoride intermediates, which have been isolated and characterized through X-ray crystallography [1].

The role of metal fluoride cocatalysts in enhancing reaction efficiency has been elucidated through detailed mechanistic investigations. These cocatalysts facilitate the transmetalation step by activating the organoboron reagents and promoting the formation of the desired carbon-carbon bonds [1]. The combination of nickel fluoroborate precatalysts with appropriate cocatalysts has enabled the development of highly efficient catalytic systems that operate under mild conditions.

Defluorinative Functionalization of Carbon-Fluorine Bonds

The defluorinative functionalization of carbon-fluorine bonds represents a rapidly growing area of research, driven by the need to transform persistent fluorinated compounds and access partially fluorinated materials. Nickel fluoroborate complexes have emerged as powerful catalysts for these transformations, enabling the selective cleavage and functionalization of carbon-fluorine bonds under mild conditions [4] [5].

Hydrodefluorination Reactions

Nickel-catalyzed hydrodefluorination reactions have garnered significant attention due to their potential applications in environmental remediation and synthetic chemistry. The development of bench-stable nickel complexes, such as nickel bis(diisopropylphosphino)methylamino)pyridine cyclooctadiene, has enabled the efficient hydrodefluorination of fluorinated pyridines [6]. These reactions proceed with high regioselectivity, preferentially targeting the 2- and 6-positions of difluoropyridines, and achieve yields ranging from 71% to 78% under mild conditions [6].

The mechanistic investigation of these hydrodefluorination reactions has revealed that the process involves coordination of the substrate to the nickel center, followed by carbon-fluorine bond activation and subsequent hydrogen transfer [6]. The identification of nickel(II) fluoride complexes as key intermediates in the catalytic cycle has provided important insights into the reaction mechanism and has enabled the development of more efficient catalytic systems [6].

Exhaustive Hydrodefluorination of Perfluoroalkyl Arenes

The exhaustive hydrodefluorination of perfluoroalkyl arenes represents a particularly challenging transformation due to the presence of multiple carbon-fluorine bonds. Nickel-catalyzed systems have demonstrated remarkable efficiency in these reactions, enabling the complete defluorination of perfluoroalkyl chains under relatively mild conditions [5]. The process involves sequential benzylic and homobenzylic carbon-fluorine bond cleavage, with the nickel catalyst playing multiple roles including bond activation, hydrogen fluoride elimination promotion, and hydrosilylation [5].

Mechanistic studies have revealed that the reaction proceeds through a complex pathway involving multiple nickel intermediates with different oxidation states. The ability of nickel to access various oxidation states enables the catalyst to facilitate different elementary steps in the overall transformation [5]. The development of these methodologies has significant implications for the remediation of persistent perfluoroalkyl substances and the synthesis of partially fluorinated materials.

Defluorinative Cross-Coupling Reactions

Nickel fluoroborate complexes have also enabled the development of defluorinative cross-coupling reactions, which combine carbon-fluorine bond activation with carbon-carbon bond formation. These reactions have been successfully applied to the coupling of gem-difluorovinyl and trifluoromethyl compounds with various nucleophiles [4]. The methodology provides access to fluorinated organic compounds with controlled levels of fluorination, offering new opportunities for the synthesis of pharmaceutically relevant molecules [4].

The mechanistic understanding of these defluorinative cross-coupling reactions has revealed the involvement of single-electron transfer pathways, with nickel species shuttling between different oxidation states during the catalytic cycle [4]. The ability to control the degree of defluorination has enabled the development of selective methods for the preparation of mono- and difluorinated compounds from their more highly fluorinated precursors [4].

Borylation Reactions via Carbon-Oxygen Bond Activation

The development of nickel-catalyzed borylation reactions through carbon-oxygen bond activation has opened new avenues for the synthesis of organoboron compounds. Nickel fluoroborate complexes have demonstrated exceptional efficiency in these transformations, enabling the conversion of readily available aryl oxygen derivatives into valuable boronate esters [7] [8].

Borylation of Aryl Fluorosulfates

Aryl fluorosulfates have emerged as versatile substrates for nickel-catalyzed borylation reactions. These compounds, which are typically employed as SuFExable substrates, can undergo efficient carbon-oxygen bond activation in the presence of nickel fluoroborate catalysts [7] [8]. The methodology exhibits mild reaction conditions, broad substrate scope, and moderate functional group tolerance, making it a practical approach for synthesizing diverse aryl boronate esters [7].

The mechanistic investigation of these reactions has revealed the participation of low-valent nickel(0) and nickel(II) aryl halide intermediates. Computational analysis has provided insights into the reaction pathways, uncovering the crucial role of oxidative addition in the carbon-oxygen bond activation process [7] [8]. The ability to isolate and characterize well-defined aryl-nickel(II) intermediates through X-ray crystallography has provided direct evidence for the proposed mechanism [7].

Decarbonylative Borylation of Carboxylic Acid Fluorides

The nickel-catalyzed decarbonylative borylation of carboxylic acid fluorides represents a significant advancement in the field of carbon-carbon bond activation. This base-free methodology enables the selective coupling of aroyl fluorides with diboron reagents to afford aryl boronate ester products [9] [10]. The reaction exhibits remarkable selectivity, favoring borylation over competing cross-coupling pathways that lead to biaryl formation [9] [10].

Detailed mechanistic studies have revealed the crucial role of transmetalation rates in determining reaction selectivity. The investigation of relative transmetalation rates between different boron reagents and nickel-aryl-fluoride intermediates has provided valuable insights for catalyst design [9] [10]. The methodology has been successfully applied to a wide range of aroyl fluorides, including those bearing sterically hindered substituents, with isolated yields ranging from 43% to 90% [9] [10].

Silyl-Directed Borylation Reactions

The development of silyl-directed borylation reactions has introduced a new paradigm in regioselective carbon-hydrogen bond functionalization. Nickel fluoroborate complexes, in combination with trimethylphosphine ligands and potassium hexamethyldisilazide as base, have enabled the ortho-selective borylation of benzylic hydrosilanes [11] [12]. This methodology provides access to ortho-borylated products with flexible substitution patterns, achieving yields ranging from 52% to 88% [11] [12].

The mechanistic investigation of these reactions has revealed an unusual nickel(II)/nickel(IV) catalytic cycle, which distinguishes this methodology from conventional nickel-catalyzed processes [11] [12]. Density functional theory calculations have provided insights into the carbon-hydrogen bond activation mechanism, revealing the formation of nickel(II)-ate complexes as key intermediates [11] [12]. The ability to form these high-valent nickel species has enabled the development of efficient catalytic systems for challenging bond activation processes [11] [12].

Fluoroalkylation and Trifluoromethylation Processes

The introduction of fluoroalkyl groups into organic molecules has become increasingly important in medicinal chemistry and materials science. Nickel fluoroborate complexes have emerged as versatile catalysts for these transformations, enabling the efficient incorporation of trifluoromethyl and other fluoroalkyl groups into various organic substrates [13] [14] [15].

Trifluoromethylation of Aromatic Compounds

The development of nickel-catalyzed trifluoromethylation reactions has provided new methodologies for the synthesis of trifluoromethylated aromatics. High-valent nickel(IV) complexes bearing trifluoromethyl ligands have been successfully employed in both stoichiometric and catalytic trifluoromethylation reactions [13]. These reactions proceed through radical chain mechanisms involving nickel species in multiple oxidation states, including nickel(II), nickel(III), and nickel(IV) [13].

The mechanistic investigation of these processes has revealed the crucial role of trifluoromethyl radicals in the reaction pathway. The ability of nickel complexes to generate and transfer trifluoromethyl radicals has enabled the development of efficient catalytic systems for the functionalization of electron-rich arenes and heteroarenes [13]. The methodology has been successfully applied to the synthesis of pharmaceutically relevant trifluoromethylated compounds, achieving yields ranging from 70% to 96% [13].

Electrochemical Fluoroalkylation

The development of electrochemical fluoroalkylation methods has provided new opportunities for the synthesis of fluorinated organic compounds. Nickel-catalyzed paired electrolysis protocols have been developed for the fluoroalkylation of heteroaryl halides, enabling the introduction of both monofluoromethyl and difluoromethyl groups [14]. These methods overcome the challenges associated with the compatibility of anodic oxidation and cathodic reduction processes [14].

The mechanistic understanding of these electrochemical processes has revealed the formation of fluoroalkyl radicals through anodic oxidation of fluoroalkyl sulfinates. The nickel catalyst facilitates the coupling of these radicals with aryl halides through a mechanism involving oxidative addition, radical capture, and reductive elimination [14]. The methodology has demonstrated broad substrate scope and functional group tolerance, making it a valuable addition to the toolkit of fluorination methods [14].

Enantioselective Fluoroalkylation

The development of enantioselective fluoroalkylation methods represents a significant challenge in asymmetric synthesis. Nickel-catalyzed enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene has been achieved using chiral ligands and readily available alkyl and aryl iodides [16]. This methodology enables the construction of chiral trifluoromethyl-containing compounds with high enantioselectivity and excellent functional group tolerance [16].

The success of these enantioselective transformations has been attributed to the ability of nickel catalysts to overcome the β-fluorine elimination side reaction that typically occurs with fluorinated substrates. The development of appropriate chiral ligands and optimization of reaction conditions have enabled the efficient synthesis of enantioenriched trifluoromethylated compounds of medicinal interest [16].

Physical Description

Density

GHS Hazard Statements

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard